molecular formula C19H19FN2O2S B2603259 (2-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851864-91-0

(2-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2603259
CAS No.: 851864-91-0
M. Wt: 358.43
InChI Key: GGTLKSBTQHBOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5-dihydroimidazole (imidazoline) core substituted at position 2 with a 3-fluorobenzylthio group and at position 1 with a 2-ethoxyphenyl methanone moiety. Its molecular formula is C₁₉H₁₉FN₂O₂S (calculated molecular weight: ~374.44 g/mol). The partial saturation of the imidazole ring introduces conformational flexibility, while the 3-fluorobenzylthio group contributes to lipophilicity and electronic effects. The 2-ethoxyphenyl moiety may influence solubility and steric interactions in biological systems .

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-2-24-17-9-4-3-8-16(17)18(23)22-11-10-21-19(22)25-13-14-6-5-7-15(20)12-14/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTLKSBTQHBOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxybenzaldehyde with 3-fluorobenzylthiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with an imidazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Orientation Effects

A closely related analog, (4-ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (), differs in the substitution pattern:

  • Ethoxyphenyl group : 4-ethoxy (para) vs. 2-ethoxy (ortho) in the target compound.
  • Fluorobenzylthio group : 4-fluoro (para) vs. 3-fluoro (meta).

Implications :

  • Electronic Effects : The ortho-ethoxy group introduces steric hindrance and alters electron density distribution compared to the para-substituted analog. The meta-fluoro substituent may moderate dipole interactions differently than para-fluoro .
  • Biological Activity : Positional changes can drastically affect receptor binding. For example, para-substituted fluorobenzyl groups in other imidazole derivatives show enhanced antimicrobial activity compared to meta-substituted variants .

Heterocyclic Core Modifications

Aromatic vs. Partially Saturated Imidazoles

Compounds like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole () feature a fully aromatic imidazole ring.

Key Differences :

  • Stability : Aromatic imidazoles generally exhibit higher thermal stability (e.g., melting points >200°C for fully substituted derivatives) compared to partially saturated analogs .
Thioether vs. Sulfonyl Linkages

The target compound’s thioether (-S-) linkage contrasts with sulfonyl (-SO₂-) groups in triazole derivatives like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ().

Implications :

  • Metabolic Stability : Thioethers are prone to oxidative metabolism, whereas sulfonyl groups are more resistant, impacting drug half-life .
  • Electron Withdrawal : Sulfonyl groups are stronger electron-withdrawing moieties, which may reduce nucleophilicity of adjacent groups compared to thioethers .

Physicochemical Properties

A comparison of key parameters with analogs from :

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₁₉H₁₉FN₂O₂S 374.44 ~110–120 (estimated)
6a (P-OCH₃ substituted) C₃₀H₂₅N₃O₂ 459.54 120–125
6e (NC₄H₈O substituted) C₂₇H₂₅N₃O₂ 423.51 115–118

Observations :

  • The target compound’s lower molecular weight and melting point (estimated) reflect reduced aromaticity and steric bulk compared to fully substituted imidazoles .
  • The ortho-ethoxy group may reduce crystallinity, lowering the melting point relative to para-substituted analogs .

Biological Activity

The compound (2-ethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an imidazole ring and a phenyl group substituted with an ethoxy and a thioether moiety. This structural framework is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that imidazole derivatives, such as the compound , exhibit significant antimicrobial properties. Studies have shown that various imidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one discussed have demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against multi-drug resistant Staphylococcus aureus .

Antifungal Activity

The antifungal potential of related compounds has also been explored. A study reported that certain imidazole derivatives exhibited promising antifungal activity with MIC values lower than those of established antifungal agents like ketoconazole . The presence of specific functional groups, such as trifluoromethyl and methoxy groups, has been associated with enhanced antifungal efficacy .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of imidazole-containing compounds against various cancer cell lines. For example, certain derivatives showed significant inhibition against HeLa and A-549 cancer cells, with IC50 values indicating potent antiproliferative effects . The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can significantly influence the anticancer potency of these compounds.

Case Study 1: Antimicrobial Efficacy

A series of synthesized imidazole derivatives were tested for their antimicrobial properties. The compound exhibited an MIC of 30 µg/mL against E. coli, comparable to ceftriaxone used as a reference . This suggests that modifications in the side chains can enhance antibacterial activity.

Case Study 2: Antifungal Activity

In a comparative study of various synthesized compounds, one derivative showed an EC50 value of 4.1 µg/mL against Fusarium oxysporum, outperforming commercial fungicides . This highlights the potential for developing new antifungal agents based on this scaffold.

Data Tables

Activity Type Tested Organism MIC/EC50 (µg/mL) Reference
AntimicrobialE. coli30
AntifungalFusarium oxysporum4.1
AnticancerHeLaIC50: 15
AnticancerA-549IC50: 20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.